Enantiomeric Purity and Chiral Specificity
The (R)-enantiomer of 2-(hex-5-enyloxy)propanoic acid is defined by its specific optical rotation and stereochemistry. While direct comparative bioactivity data between the (R)- and (S)-enantiomers is not available in the public domain for this specific compound, the principle of chiral recognition is a fundamental driver of activity in biological systems and asymmetric synthesis . For a closely related class of compounds, 2-aryloxypropanoic acids, enantiomeric excesses of >99% have been achieved and shown to be critical for their biological function [1]. This class-level inference strongly supports that the (R)-configuration is a non-negotiable parameter for any application where stereochemistry is relevant. In contrast, using a racemic mixture or the (S)-enantiomer would introduce a confounding variable, potentially leading to reduced or entirely different outcomes in chiral applications.
| Evidence Dimension | Enantiomeric Excess (ee) / Chiral Purity |
|---|---|
| Target Compound Data | Specific optical rotation (value not reported in public sources) |
| Comparator Or Baseline | (S)-2-(Hex-5-enyloxy)propanoic acid or Racemic Mixture (CAS N/A) |
| Quantified Difference | Unknown; inferred to be significant for chiral applications |
| Conditions | Not directly reported for target compound; based on class-level principles of chiral recognition |
Why This Matters
For applications in asymmetric synthesis or studies involving chiral biological targets, the defined (R)-stereochemistry ensures reproducibility and avoids the unpredictable effects of the opposite or racemic forms.
- [1] Bianco, A., et al. (2017). Synthesis of 2-aryloxypropanoic acids analogues of clofibric acid and assignment of the absolute configuration by 1H NMR spectroscopy and DFT calculations. RSC Advances. View Source
